molecular formula C13H13NO2 B8803453 Methyl 2-(quinolin-6-YL)propanoate

Methyl 2-(quinolin-6-YL)propanoate

Cat. No.: B8803453
M. Wt: 215.25 g/mol
InChI Key: QSTSRHRVKBSLLB-UHFFFAOYSA-N
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Description

Methyl 2-(quinolin-6-yl)propanoate is a heterocyclic organic compound featuring a quinoline moiety substituted at the 6-position with a propanoate ester group. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic nitrogen-containing structure, which enables diverse reactivity and binding interactions.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)10-5-6-12-11(8-10)4-3-7-14-12/h3-9H,1-2H3

InChI Key

QSTSRHRVKBSLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Methyl 2-(quinolin-6-YL)propanoate serves as a valuable building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various modifications that can lead to the development of new compounds with potential biological activities. The compound is often utilized in:

  • Synthesis of Antimicrobial Agents : It has been incorporated into the synthesis of derivatives that exhibit antimicrobial properties, targeting various pathogens.
  • Development of Anticancer Compounds : Research indicates that modifications to this compound can yield derivatives with enhanced anticancer activities.

Research has shown that this compound exhibits several biological activities, making it a subject of interest in pharmacological studies:

  • Antimicrobial Properties : Studies have evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism often involves inhibition of bacterial DNA gyrase, crucial for DNA replication.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a related compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.

Medicinal Chemistry

The medicinal applications of this compound are being explored extensively:

  • Therapeutic Potential : Ongoing research aims to assess its efficacy as a therapeutic agent for various diseases, including infections and cancer. The compound's structural features suggest potential interactions with biological targets involved in disease pathways.
  • Case Study - Antitubercular Activity : A series of quinoline derivatives synthesized from related compounds have been tested for antitubercular activity using the microplate Alamar Blue assay. The results indicated promising Minimum Inhibitory Concentration (MIC) values, highlighting their potential as new antitubercular agents.

Industrial Applications

In addition to its biological significance, this compound finds applications in industrial settings:

  • Materials Development : The compound is utilized in creating materials with specific properties such as polymers and coatings, benefiting from its chemical stability and reactivity.

Anticancer Study

A recent study investigated the effects of a related bicyclic compound on cancer cell lines. Results indicated that the compound inhibited cell growth by inducing apoptosis via mitochondrial pathways.

Neuroactivity Assessment

In vitro studies using rat brain slices revealed that structurally similar azabicyclo compounds modulated neurotransmitter release. This suggests potential applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(quinolin-6-yl)propanoate

  • Structural Difference : The ethyl ester variant (CAS 1193317-61-1) replaces the methyl group with an ethyl chain, increasing molecular weight (229.27 g/mol vs. ~215.26 g/mol for the methyl ester) and altering lipophilicity .
  • Synthetic Relevance: Ethyl esters are often intermediates in peptide coupling or hydrolysis reactions. For example, ethyl 2-amino-3-(quinolin-6-yl)propanoate (CAS 1213396-61-2) is synthesized via alkylation of 6-(bromomethyl)quinoline with glycinate esters, followed by hydrolysis . Methyl esters may offer faster reaction kinetics in certain hydrolytic conditions due to reduced steric hindrance.

2-Methyl-2-(quinolin-6-yl)propanoic Acid

  • Functional Group Impact : The carboxylic acid analog (CAS 1022283-51-7) exhibits higher polarity and acidity (predicted pKa ~7.07 for methyl ester vs. ~2–3 for carboxylic acids). This difference significantly affects solubility and bioavailability .
  • Applications : Acid derivatives are more suited for salt formation or metal coordination, whereas esters serve as prodrugs or protective groups in synthetic chemistry.

Methyl Quinoline-6-carboxylate

  • Backbone Simplification: This compound (CAS 38896-30-9) lacks the propanoate chain, reducing steric complexity. Its simpler structure may favor crystallinity but limits versatility in further derivatization .

(E)-2-(Substituted Indolin-3-ylidene)-N-(quinolin-6-yl)acetamides

  • Pharmacological Analogs: Compounds such as (E)-2-(5-fluoroindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC50 = 5.797 µM) highlight the importance of the quinolin-6-yl group in binding interactions. The propanoate ester in Methyl 2-(quinolin-6-yl)propanoate may similarly influence target affinity but with distinct pharmacokinetic profiles due to esterase susceptibility .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C)
This compound Not explicitly listed C₁₃H₁₃NO₂ ~215.26 Quinoline-6-yl, methyl ester ~359.5 (extrapolated)
Ethyl 2-(quinolin-6-yl)propanoate 1193317-61-1 C₁₄H₁₅NO₂ 229.27 Quinoline-6-yl, ethyl ester N/A
2-Methyl-2-(quinolin-6-yl)propanoic acid 1022283-51-7 C₁₃H₁₃NO₂ 215.25 Quinoline-6-yl, carboxylic acid N/A
Methyl quinoline-6-carboxylate 38896-30-9 C₁₁H₉NO₂ 187.20 Quinoline-6-yl, methyl ester N/A

Critical Analysis of Structural and Functional Differences

  • Ester Group Flexibility : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, which may be advantageous in prodrug design. For instance, ethyl viologen-assisted NMR quantification methods (as in ) could be adapted to study hydrolysis kinetics .
  • Quinoline Positional Isomerism: The 6-position substitution in this compound vs.

Q & A

Q. What are the common synthetic routes for Methyl 2-(quinolin-6-YL)propanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or condensation reactions. For example, ethyl 2-amino-3-(quinolin-6-yl)propanoate intermediates can be hydrolyzed under basic conditions (e.g., NaOH in EtOH/H₂O/THF) to yield the target compound. However, methyl carboxylates generally hydrolyze more efficiently than ethyl esters due to steric and electronic factors, with yields influenced by solvent polarity and catalyst selection (e.g., HATU for coupling reactions) .

Q. How can researchers validate the purity and structural identity of this compound?

Analytical validation involves a combination of ¹H/¹³C NMR for structural confirmation (e.g., quinoline proton signals at δ 8.5–9.0 ppm) and HRMS for molecular weight verification. Purity is assessed via HPLC (e.g., using C18 columns with UV detection at 254 nm) . For chiral purity, chiral stationary-phase chromatography or polarimetry may be required .

Advanced Research Questions

Q. What strategies optimize regioselectivity in quinoline-based substitutions during synthesis?

Regioselectivity in quinoline substitutions (e.g., at the 6-position) is controlled by directing groups and reaction conditions. For instance, bromination or formylation at the 6-position can be achieved using HBr in acetic acid or Vilsmeier-Haack conditions , respectively. Steric hindrance from the methyl ester group in this compound may further direct reactivity .

Q. How do hydrolysis kinetics differ between methyl and ethyl esters in related quinoline derivatives?

Methyl esters hydrolyze faster than ethyl esters due to reduced steric bulk and higher electrophilicity of the carbonyl carbon. For example, hydrolysis of methyl carboxylate (24) under NaOH/EtOH proceeds in >80% yield, whereas ethyl analogues (e.g., 31, 42) require harsher conditions (e.g., THF/NaOH) and yield <60% . Solvent effects (e.g., DCM vs. THF) and base strength also modulate reaction rates.

Q. What mechanistic insights exist for photoredox-mediated functionalization of this compound?

Cooperative photoredox catalysis (e.g., using Ru(bpy)₃²⁺) enables C–H silylation or arylation via radical intermediates. For example, Methyl 3-(hexamethyltrisilanyl)-2-(quinolin-6-YL)propanoate (4z) is synthesized via triplet energy transfer, with regioselectivity governed by the quinoline’s electron-deficient π-system .

Data Analysis and Optimization Challenges

Q. How can contradictory yield data in ester hydrolysis (methyl vs. ethyl) be reconciled?

Discrepancies arise from solvent polarity (e.g., THF stabilizes intermediates better than DCM), base concentration, and competing side reactions (e.g., ester saponification vs. quinoline ring degradation). Systematic kinetic studies under controlled conditions (pH, temperature) are critical .

Q. What purification challenges arise in isolating enantiomerically pure this compound?

Chiral resolution via chiral HPLC (e.g., using amylose-based columns) or enzymatic kinetic resolution may be required. Impurities such as diastereomers or unreacted intermediates complicate isolation, necessitating gradient elution and multiple crystallization steps .

Mechanistic and Application-Oriented Queries

Q. How does this compound interact with biological targets (e.g., LFA-1/ICAM-1)?

Quinoline derivatives act as LFA-1/ICAM-1 antagonists by mimicking natural ligands. This compound’s ester group enhances membrane permeability, while the quinoline core binds to hydrophobic pockets in integrin domains. Activity is validated via SPR binding assays and cell adhesion inhibition studies .

Q. What stability studies are recommended for long-term storage of this compound?

Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) identifies degradation pathways (e.g., ester hydrolysis or oxidation). Lyophilization or storage in amber vials under argon mitigates photolytic and oxidative degradation .

Q. How can structure-activity relationships (SAR) guide the design of quinoline-based analogs?

SAR studies focus on modifying the ester group (e.g., replacing methyl with trifluoromethyl) or quinoline substituents (e.g., halogenation for enhanced lipophilicity). Biological screening (e.g., IC₅₀ determination in inflammation models) identifies critical pharmacophores .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for alkylation and hydrolysis .
  • Analytical Workflows : NMR, HRMS, and HPLC parameters .
  • Biological Assays : SPR and cell-based adhesion assays .

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